![molecular formula C16H12O2 B3046383 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde CAS No. 123770-71-8](/img/structure/B3046383.png)
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde
Overview
Description
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C16H12O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethynyl group and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne. The general procedure includes:
Starting Materials: 4-bromobenzaldehyde and 4-methoxyphenylacetylene.
Catalysts and Reagents: Palladium(II) acetate, triphenylphosphine, and copper(I) iodide.
Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a viable approach for large-scale synthesis. Optimization of reaction conditions, such as catalyst loading and solvent choice, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4-[(4-Methoxyphenyl)ethynyl]benzoic acid.
Reduction: 4-[(4-Methoxyphenyl)ethynyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and organic materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde largely depends on its functional groups:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis.
Ethynyl Group: The ethynyl group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, leading to the formation of triazoles.
Methoxy Group: The methoxy group can influence the electronic properties of the compound, making it more reactive towards electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
4-[(4-Methoxyphenyl)ethynyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[(4-Methoxyphenyl)ethynyl]benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-[(4-Methoxyphenyl)ethynyl]aniline: Similar structure but with an amino group instead of an aldehyde.
Uniqueness: 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde is unique due to the presence of both an aldehyde and an ethynyl group, which allows it to participate in a wide range of chemical reactions
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h4-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZKYLWDRVUACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462689 | |
Record name | 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123770-71-8 | |
Record name | 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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